4-Methoxybutanal
Overview
Description
4-Methoxybutanal is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a characteristic odor and is primarily used in organic synthesis. The compound is also known by its IUPAC name, this compound, and has a molecular weight of 102.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybutanal can be synthesized through various methods. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with nitromethane, ammonium acetate, and glacial acetic acid to obtain 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation of isobutene, followed by methoxylation. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybutanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form 4-methoxybutanoic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-methoxybutanol.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, leading to the formation of various substituted derivatives
Major Products Formed:
- Oxidation: 4-Methoxybutanoic acid
- Reduction: 4-Methoxybutanol
- Substitution: Various substituted derivatives
Scientific Research Applications
4-Methoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-methoxybutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, leading to the formation of various adducts that play significant roles in biological systems .
Comparison with Similar Compounds
- 3-Methoxybutanal
- 4-Methoxybenzaldehyde
- 4-Methoxybutanol
Comparison: 4-Methoxybutanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to 3-methoxybutanal, it has a different position of the methoxy group, leading to distinct reactivity and applications. 4-Methoxybenzaldehyde, while similar, has an aromatic ring, which significantly alters its chemical behavior. 4-Methoxybutanol, on the other hand, is the reduced form of this compound and has different properties and uses .
Properties
IUPAC Name |
4-methoxybutanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMAOFSYSYAOHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316663 | |
Record name | 4-Methoxybutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21071-24-9 | |
Record name | 4-Methoxybutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21071-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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